N-Boc-N-bis(PEG2-propargyl) is a branched PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Related Compounds
N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole []
Compound Description: N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole is a substituted pyrrole derivative. It has been studied as a substrate in Lewis acid-catalyzed Michael addition reactions with 3-acryloyl-2-oxazolidinone, yielding valuable intermediates for organic synthesis. []
Compound Description: These are a series of compounds with various junctures and arylene units attached to the core indroquinoxaline structure. They exhibit interesting optical and electrochemical properties influenced by their structural variations. []
Compound Description: EF-24 is a bis-chalcone molecule known for its anti-cancer properties. Analogs of EF-24 are being synthesized and evaluated for their potential as anti-cancer agents. []
N-Acetylindolin-3-ones []
Compound Description: These compounds are utilized in highly diastereo- and enantioselective Mannich reactions with isatin N-Boc ketimines to form 2,3′-connected bis-indolinones, important heterocyclic compounds with potential biological applications. []
N,N'-Bis-Boc-3,3'-di(pyren-1-yl)-2,2'-biindole []
Compound Description: This compound is a biindole derivative with pyrene units that exhibit mechanochromic luminescence, changing color in response to mechanical stimuli. []
Compound Description: This series of compounds represents novel pyrazolopyrimidine derivatives that have shown inhibitory activity against cathepsins B and K, enzymes implicated in various diseases. []
N-Boc Imines [, , , , ]
Compound Description: N-Boc imines are commonly used as electrophiles in asymmetric synthesis, particularly in Mannich reactions catalyzed by chiral metal complexes. [, , , , ]
N-(Boc)-tetrahydro-2H-1,3-oxazines []
Compound Description: These heterocyclic compounds serve as precursors for synthesizing homochiral propargyl amines, versatile building blocks in organic synthesis, using Grignard reagents. []
Compound Description: This compound is a key intermediate in synthesizing bone-targeting anticancer drugs. It features a phosphonate group, important for binding to bone mineral. []
N,N-bis(isoxazol-5-yl)methyl tertiary arylamines [] and N,N-bis(1,2,3-triazol-4-yl) methylarylamines []
Compound Description: These are classes of tertiary arylamines synthesized through one-pot multicomponent reactions. The isoxazole and triazole rings are constructed via 1,3-dipolar cycloaddition reactions. [, ]
(S)-N-Boc-bis(4-fluorophenyl)alanine []
Compound Description: This compound is a crucial intermediate in the synthesis of denagliptin, a dipeptidyl peptidase-4 inhibitor used to treat type 2 diabetes. []
α,ω-bis propargyl linear poly(N-isopropylacrylamide)s []
Compound Description: These polymers act as crosslinkers in the fabrication of poly(N-isopropylacrylamide) (PNIPA) hydrogels. The chain length of these bis propargyl PNIPAs influences the swelling properties and volume phase transition temperatures (VPTTs) of the resulting hydrogels. []
Bis(propargyl) aromatic esters and ethers []
Compound Description: This class of compounds represents novel non-isocyanate curing agents synthesized from dicarboxy or dihydroxybenzene derivatives and propargyl bromide. They offer advantages over conventional isocyanate curators in terms of environmental friendliness and ease of use. []
N,N′-Di-Boc-N″-Triflylguanidine []
Compound Description: This compound is a versatile guanylating agent used to introduce the guanidine functional group into various substrates, particularly amines. []
Compound Description: This phenylalanine derivative has been specifically designed for radioiodination, allowing for the incorporation of radioactive iodine into peptides during synthesis. []
S,S′‐bis(Boc‐Cys‐Ala‐OMe) []
Compound Description: This acyclic biscystine peptide has been studied for its conformational preferences. It adopts an intramolecular antiparallel β-sheet structure stabilized by hydrogen bonding between the Boc CO and Ala NH groups. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MLI-2 is a member of the class of indazoles that is 1H-indazole that is substituted at position 3 by a 6-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-4-yl group and at position 5 by a (1-methylcyclopropoxy)group. It is an inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of indazoles, a member of pyrimidines, a member of morpholines, a member of cyclopropanes, an aromatic ether and a tertiary amino compound.
MLN0905 is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It inhibits 95% of Plk1 activity but also inhibits the activity of 10 additional kinases by greater than or equal to 90% in a panel of 359 kinases at 1 µM. MLN0905 reduces phosphorylation of histone H3 at serine 10 (H3S10Ph), a marker of cell cycle arrest at prometaphase, in HT-29 colorectal cancer cells (EC30 = 9 nM). It inhibits proliferation in a panel of six human lymphoma cell lines with IC50 values ranging from 3.2 to 24 nM. MLN0905, alone or in combination with rituximab, increases survival in an OCI LY-19 metastatic lymphoma mouse xenograft model. MLN0905 is a potent, selective small-molecule PLK1 inhibitor. MLN0905 inhibits cell proliferation in a broad range of human tumor cells including DLBCL cell lines. PLK1 inhibition leads to pharmacodynamic pHisH3 modulation and significant antitumor activity in multiple DLBCL models. These data strongly suggest evaluating PLK1 inhibitors as DLBCL anticancer agents in the clinic. (source: Mol Cancer Ther; 11; 2045-53.)
MLN-3897, also known as AVE-9897, is a C-C Motif Chemokine Receptor 1 (CCR1) antagonist potentially for the treatment of multiple sclerosis and rheumatoid arthritis. MLN3897 abrogates its effects by inhibiting Akt signaling. Moreover, MM cell-to-OC adhesion was abrogated by MLN3897, thereby inhibiting MM cell survival and proliferation. MLN3897 demonstrates significant impairment of OC formation (by 40%) and function (by 70%), associated with decreased precursor cell multinucleation and down-regulation of c-fos signaling.
MLR-1023 is an allosteric activator of Lyn kinase (EC50 = 63 nM). It has no significant activity against a panel of related kinases. MLR-1023 is orally bioavailable and reduces blood glucose levels in mice subjected to an oral glucose tolerance test. This effect is insulin-dependent, with MLR-1023 increasing insulin receptor sensitivity. MLR-1023 produces a dose-dependent and durable glucose-lowering effect in chronically treated db/db mice without causing weight gain. MLR-1003 is a Lyn kinase activator that induces glycemic control.